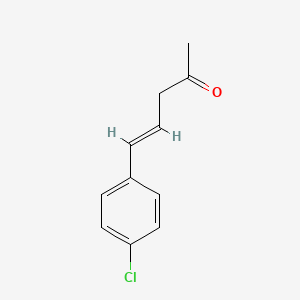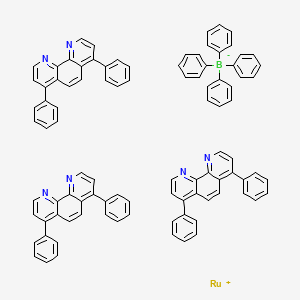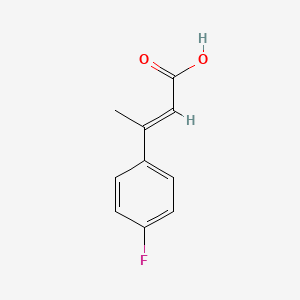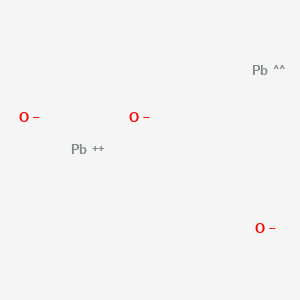
IRON TITANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron titanate, denoted by the chemical formula Fe₂TiO₅, is a fascinating material known for its wide-ranging applications and unique properties. Belonging to the family of titanates, it is characterized by the interaction of iron (Fe) and titanium (Ti) elements with oxygen (O). The compound exhibits a complex structure where iron and titanium ions are interspersed within an oxide lattice, leading to significant magnetic and electrical properties .
Synthetic Routes and Reaction Conditions:
Solid-State Reaction Method: This traditional method involves heating raw materials at high temperatures.
Solvothermal Method: In this approach, precursors are reacted in a solvent under pressure and temperature conditions.
Hydrothermal Method: Similar to the solvothermal method but typically carried out in a water-based environment.
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Industrial Production Methods:
- Industrial production of this compound often employs the solid-state reaction method due to its simplicity and scalability. advancements in solvothermal and hydrothermal methods are being explored for more efficient and controlled production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, often involving hydrogen or other reducing agents.
Substitution: this compound can participate in substitution reactions where one of its constituent ions is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents.
Substitution Reactions: Typically involve metal salts or other ionic compounds.
Major Products Formed:
Scientific Research Applications
Iron titanate has a wide range of applications in various fields:
Photocatalysis: Known for its excellent photocatalytic properties, this compound is used in water and air purification systems.
Magnetism-Based Applications: Its intrinsic magnetic properties make it suitable for use in magnetic storage devices, sensors, and spintronics.
Lithium-Ion Batteries: this compound is used as an electrode material in lithium-ion batteries, enhancing the battery’s overall performance, including its life cycle, energy density, and charging efficiency.
Environmental Applications: It is used in the photocatalytic degradation of pollutants, such as cyanide and organic contaminants.
Mechanism of Action
The mechanism by which iron titanate exerts its effects is primarily through its interaction with light and magnetic fields:
Photocatalysis: When exposed to light, this compound generates electron-hole pairs that can participate in redox reactions, leading to the degradation of pollutants.
Magnetic Properties: The interaction between iron and titanium ions within the oxide lattice leads to unique magnetic properties that are exploited in various technological applications.
Comparison with Similar Compounds
Ilmenite (FeTiO₃): Another iron-titanium oxide with different structural and magnetic properties.
Pseudorutile (Fe₂Ti₃O₉): A compound with a different stoichiometry and properties compared to iron titanate.
Pseudobrookite (Fe₂TiO₅): Similar in composition but with distinct structural and physical properties.
Uniqueness of this compound:
- This compound’s unique combination of magnetic and photocatalytic properties sets it apart from other similar compounds. Its ability to function effectively in both light-driven and magnetic applications makes it a versatile material for various scientific and industrial uses .
Properties
CAS No. |
1310-39-0 |
|---|---|
Molecular Formula |
Fe2O5Ti |
Molecular Weight |
239.55 |
Synonyms |
IRON TITANATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)




